N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47046 g/mol . This compound is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and is used in various scientific research applications.
Preparation Methods
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 3,4-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, altering their function and activity. This interaction can modulate various biochemical pathways, making the compound valuable for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide can be compared with other sulfonamide derivatives such as:
N-(4-((3,4-dimethylanilino)sulfonyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide: This derivative includes a naphthyloxy group, providing different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-7-16(12-14(13)2)21-25(23,24)17-10-8-15(9-11-17)20-18(22)19(3,4)5/h6-12,21H,1-5H3,(H,20,22) |
InChI Key |
LMJUMEZERTZAGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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